[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane

Catalog No.
S3310259
CAS No.
99646-28-3
M.F
C48H40P2
M. Wt
678.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl...

CAS Number

99646-28-3

Product Name

[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane

Molecular Formula

C48H40P2

Molecular Weight

678.8 g/mol

InChI

InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3

InChI Key

IOPQYDKQISFMJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

Description

The exact mass of the compound [1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Asymmetric Catalysis

Tol-BINAP plays a crucial role in asymmetric catalysis, a field focused on creating molecules with a specific handedness (chirality). This is particularly important in the development of pharmaceuticals and other biologically active molecules, as their effectiveness can be highly dependent on their chirality. Tol-BINAP's ability to differentiate between enantiomers (mirror image molecules) makes it a valuable tool for creating enantioenriched products in various reactions, including:

  • Hydrogenation: Tol-BINAP can be used as a ligand for rhodium and ruthenium catalysts in the asymmetric hydrogenation of alkenes, ketones, and imines. This reaction converts a double bond or a carbonyl group into a single bond with controlled stereochemistry.
  • Hydroformylation: In hydroformylation reactions, Tol-BINAP can be employed with rhodium catalysts to selectively introduce an aldehyde group (R-CHO) to an alkene, again with control over the product's chirality.
  • Aldol reactions: Tol-BINAP finds application in aldol reactions, which combine two carbonyl compounds to form a β-hydroxycarbonyl compound. This reaction can be highly stereoselective when mediated by Tol-BINAP-ligated catalysts.

These are just a few examples, and Tol-BINAP's versatility extends to various other asymmetric catalytic processes, making it a valuable tool for synthetic chemists.

Material Science

Beyond its role in catalysis, Tol-BINAP's unique properties are being explored in material science. Its ability to form self-assembled structures due to its chirality and aromatic interactions holds promise for applications in:

  • Chiral separation membranes: These membranes can be designed to selectively allow the passage of specific enantiomers, crucial for purification purposes in various industries.
  • Organic electronics: Tol-BINAP derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to control charge transport and light emission properties.

This compound belongs to a class of organophosphorus compounds with a bulky and complex structure. It likely originates from synthetic research aimed at developing new molecules with specific functionalities. Due to the lack of specific research on this compound, its significance in scientific research is currently unknown.


Molecular Structure Analysis

The key features of the molecule include:

  • Central naphthalene core: Two fused benzene rings providing rigidity and a hydrophobic character [].
  • Bis(4-methylphenyl)phosphane groups: These bulky groups attached to the naphthalene core through phosphorus atoms likely influence the steric hindrance and electronic properties of the molecule.

Chemical Reactions Analysis

  • Oxidation: The phosphorus atom can potentially be oxidized from P(III) to P(V) under appropriate conditions.
  • Ligand exchange: The bis(4-methylphenyl)phosphane groups might be replaced with other ligands depending on the reaction conditions [].

Physical And Chemical Properties Analysis

  • Solid state: Due to the large size and the presence of aromatic rings, it is likely a solid at room temperature.
  • Low solubility: The bulky aromatic groups might limit its solubility in most common solvents.
  • Thermal stability: The aromatic rings and C-P bonds suggest some thermal stability, but specific data is needed for confirmation [].

As with any unknown compound, it is advisable to handle this material with caution due to potential toxicity and unknown reactivity. Organophosphorus compounds can have a range of toxicities, so proper handling procedures should be followed if encountered in a research setting [].

XLogP3

12.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19
Lee et al. Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. Nature Chemistry, doi: 10.1038/nchem.1150, published online 25 September 2011 http://www.nature.com/nchem

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